Oct-4-enedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oct-4-enedioic acid can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with chloropropene, followed by hydrolysis and decarboxylation . Another method includes the use of tetrahydrofuran as a solvent, where (E)-oct-4-enedioic acid is reacted with triethylamine and EDCI at low temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of maleic acid or maleic anhydride. This process is typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Oct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated dicarboxylic acids.
Substitution: It can participate in substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using bromine or chlorine.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Oct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oct-4-enedioic acid involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Maleic acid: Similar in structure but lacks the double bond at the fourth carbon.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Adipic acid: A saturated dicarboxylic acid with a similar carbon chain length.
Uniqueness: Oct-4-enedioic acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and properties compared to its saturated and unsaturated counterparts.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12) |
InChI Key |
LQVYKEXVMZXOAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O |
Origin of Product |
United States |
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